[(2,3-Dichlorophenyl)methyl](2-methylbutan-2-yl)amine
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Overview
Description
(2,3-Dichlorophenyl)methylamine is an organic compound with the molecular formula C12H17Cl2N. It is characterized by the presence of a dichlorophenyl group attached to a methyl group, which is further connected to a 2-methylbutan-2-ylamine structure. This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dichlorophenyl)methylamine typically involves the reaction of 2,3-dichlorobenzyl chloride with 2-methylbutan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for (2,3-Dichlorophenyl)methylamine are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dichlorophenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
(2,3-Dichlorophenyl)methylamine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,3-Dichlorophenyl)methylamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2,4-Dichlorophenyl)methylamine
- (2,3-Dichlorophenyl)methylamine
Uniqueness
(2,3-Dichlorophenyl)methylamine is unique due to its specific substitution pattern on the phenyl ring and the presence of the 2-methylbutan-2-ylamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C12H17Cl2N |
---|---|
Molecular Weight |
246.17 g/mol |
IUPAC Name |
N-[(2,3-dichlorophenyl)methyl]-2-methylbutan-2-amine |
InChI |
InChI=1S/C12H17Cl2N/c1-4-12(2,3)15-8-9-6-5-7-10(13)11(9)14/h5-7,15H,4,8H2,1-3H3 |
InChI Key |
CWNDMJLQOCTIQO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)NCC1=C(C(=CC=C1)Cl)Cl |
Origin of Product |
United States |
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